molecular formula C13H18ClNO3 B1360395 2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide CAS No. 34164-16-4

2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Cat. No.: B1360395
CAS No.: 34164-16-4
M. Wt: 271.74 g/mol
InChI Key: MMWIZVNHBDQQKM-UHFFFAOYSA-N
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Description

2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a chemical compound with the CAS Number: 34164-16-4 . It has a molecular weight of 271.74 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18ClNO3/c1-9(14)13(16)15-7-6-10-4-5-11(17-2)12(8-10)18-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,16) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound has a density of 1.144g/cm3 and a boiling point of 440.4ºC at 760 mmHg .

Scientific Research Applications

Chemical Interactions and Environmental Implications

The research applications of 2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide encompass a range of chemical interactions and environmental implications. For instance, the study of chlorinated phenols, which share structural similarities with the compound, indicates their role as precursors in chemical processes like Municipal Solid Waste Incineration. These processes lead to the formation of dioxins, showcasing the compound's potential involvement in complex chemical reactions and environmental pathways (Peng et al., 2016). Furthermore, chlorophenoxy compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D), which bear structural resemblance, have been associated with increased risks of certain cancers, although the evidence does not support a genotoxic mode of action (Stackelberg, 2013). This information can provide insights into the potential health and environmental impacts of related compounds like this compound.

Biogeochemical Processes

The interactions of similar chlorinated compounds in various biogeochemical processes underline the potential research applications of this compound. For instance, the role of chlorinated ethenes in hyporheic zones indicates their involvement in biotransformation processes that could be relevant for understanding the environmental behavior and degradation pathways of this compound (Weatherill et al., 2018).

Environmental Contamination and Toxicity

The environmental contamination and toxicity of structurally related compounds also shed light on potential research applications concerning the environmental impact and safety of this compound. Studies on compounds like chlorophenoxyacetic acid (MCPA) and their association with non-Hodgkin's lymphoma, Hodgkin's disease, leukemia, and soft-tissue sarcoma provide a framework for exploring the environmental and health-related implications of similar compounds (Stackelberg, 2013).

Analytical and Detection Techniques

The development of analytical techniques for compounds with structural similarities to this compound can inform approaches for its detection and quantification. For instance, the advancement of biosensors for the detection of acrylamide, a compound with different functional groups but similar industrial applications, highlights the potential for developing sensitive, rapid detection methods for this compound (Pundir et al., 2019).

Safety and Hazards

The compound is classified under GHS05 (Corrosion) and GHS07 (Acute Toxicity) hazard pictograms . It has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

Biochemical Analysis

Biochemical Properties

2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One notable interaction is with human carboxylesterase-2 (hCE-2), where this compound acts as a specific inhibitor . This enzyme is involved in the hydrolysis of ester and amide bonds in various substrates, and its inhibition can lead to altered metabolic processes. The nature of this interaction involves the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of human carboxylesterase-2 by this compound can lead to the accumulation of ester and amide substrates within the cell, thereby affecting metabolic flux and energy production . Additionally, changes in gene expression related to metabolic enzymes and transporters have been observed, indicating a broader impact on cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of human carboxylesterase-2, leading to enzyme inhibition . This binding interaction is facilitated by the chloro and dimethoxyphenyl groups, which enhance the affinity of the compound for the enzyme. The inhibition of the enzyme results in decreased hydrolysis of ester and amide bonds, thereby altering the metabolic pathways within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its inhibitory activity . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of metabolic flux and gene expression. The degradation products of this compound may also contribute to its overall biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits human carboxylesterase-2 without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic function have been observed. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with human carboxylesterase-2 . The inhibition of this enzyme leads to changes in the hydrolysis of ester and amide substrates, affecting metabolic flux and the levels of various metabolites. Additionally, the compound may interact with other enzymes and cofactors involved in metabolic processes, further influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in certain tissues, such as the liver, where it exerts its inhibitory effects on human carboxylesterase-2. The localization and accumulation of the compound are influenced by its chemical properties, including its hydrophobicity and affinity for specific transporters.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with human carboxylesterase-2 . Additionally, targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, further influencing its biochemical activity.

Properties

IUPAC Name

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-9(14)13(16)15-7-6-10-4-5-11(17-2)12(8-10)18-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWIZVNHBDQQKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955708
Record name 2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34164-16-4
Record name Propionamide, 2-chloro-N-(3,4-dimethoxyphenethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034164164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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